cadherin-11

Catalog No.
S1829336
CAS No.
156621-71-5
M.F
C6H12N2O3
M. Wt
0
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cadherin-11

CAS Number

156621-71-5

Product Name

cadherin-11

Molecular Formula

C6H12N2O3

Molecular Weight

0

Cadherin-11, also known as OB-cadherin, is a member of the cadherin family of proteins, which are crucial for calcium-dependent intercellular adhesion. It is encoded by the CDH11 gene located on chromosome 16q22.1. Cadherin-11 plays significant roles in various biological processes, including cell adhesion, migration, and differentiation. It is predominantly expressed in mesenchymal tissues and has been implicated in developmental processes as well as in the pathology of several diseases, including cancer and rheumatoid arthritis. In particular, cadherin-11 is known to influence the behavior of human mesenchymal stem cells by interacting with receptor tyrosine kinases, thereby affecting signaling pathways that regulate cell proliferation and differentiation .

Cadherin-11 is involved in multiple biological activities:

  • Cell Adhesion: It mediates homophilic cell-cell adhesion, which is crucial for maintaining tissue integrity.
  • Cell Migration: During embryonic development and tissue repair, cadherin-11 promotes cell migration through mechanisms such as contact inhibition of locomotion .
  • Regulation of Signaling Pathways: Cadherin-11 influences the activity of several signaling pathways, including the mitogen-activated protein kinase pathway and nuclear factor-kappa B pathway, which are important for inflammatory responses and cellular differentiation .

Cadherin-11 can be synthesized through recombinant DNA technology. The gene encoding cadherin-11 can be cloned into expression vectors and introduced into host cells (such as bacteria or mammalian cells) to produce the protein. Additionally, cadherin-11 can be purified from natural sources or produced as a fusion protein with other tags to facilitate its isolation .

Cadherin-11 has several applications in research and medicine:

  • Regenerative Medicine: Due to its role in stem cell behavior and differentiation, cadherin-11 is a target for therapies aimed at tissue regeneration .
  • Cancer Research: Its expression patterns are studied in various cancers, where it may serve as a biomarker for tumor progression or a potential therapeutic target due to its involvement in cell motility and invasion .
  • Rheumatoid Arthritis: Cadherin-11 is implicated in the inflammatory processes of rheumatoid arthritis, making it a candidate for therapeutic interventions aimed at modulating inflammation .

Studies have shown that cadherin-11 interacts with several proteins involved in cell signaling:

  • Receptor Tyrosine Kinases: It binds to PDGFRα and PDGFRβ, modulating their activity and influencing downstream signaling pathways that affect cell proliferation .
  • Catenins: Cadherin-11 associates with catenins (such as alpha-catenin and beta-catenin), which are essential for linking cadherins to the actin cytoskeleton and facilitating cellular adhesion .
  • Integrins: Cadherin-11 also co-localizes with integrins at focal adhesions, promoting adhesion to extracellular matrix components like fibronectin .

Cadherin-11 shares structural similarities with other members of the cadherin family but exhibits unique properties that distinguish it from them. Here are some similar compounds:

CompoundUnique Features
Cadherin-1Primarily involved in epithelial cell adhesion; less involved in mesenchymal processes compared to cadherin-11.
Cadherin-2Plays a role in neural development; more associated with neuronal tissues than cadherin-11.
Cadherin-5Important for endothelial cell adhesion; primarily functions in blood vessel formation rather than mesenchymal interactions.

Cadherin-11's unique expression pattern in mesenchymal tissues and its specific interactions with receptor tyrosine kinases highlight its distinct role in both normal physiology and disease pathology compared to other cadherins .

Homophilic Binding Specificity and Mechanisms

Cadherin-11, a type II classical cadherin encoded by the CDH11 gene, mediates calcium-dependent cell-cell adhesion through homophilic binding interactions [24]. The protein is composed of five extracellular domains (EC1-EC5), a transmembrane region, and a cytoplasmic tail that interacts with various intracellular proteins [4]. Homophilic binding occurs when cadherin-11 molecules on adjacent cells interact with each other through their extracellular domains [3].

The primary mechanism of cadherin-11 homophilic binding involves the exchange of N-terminal beta strands between partner EC1 domains, a process known as strand swapping [23]. This strand-swapped dimeric structure forms the basis of cadherin-11 adhesive interactions [5]. Crystal structure determination of cadherin-11 EC1-2 domains has revealed the specific molecular architecture that enables these homophilic interactions [23]. The EC1 domain contains conserved residues that are critical for the formation of these adhesive dimers [5] [6].

Cadherin-11 exhibits strong homophilic binding preferences, forming stable adhesive complexes with other cadherin-11 molecules [5]. This specificity is encoded primarily within the EC1 domain, which contains the structural elements necessary for selective recognition and binding [5]. The binding affinity of cadherin-11 homophilic interactions is influenced by various factors, including calcium concentration, pH, and the presence of regulatory proteins [9].

Table 1: Cadherin-11 Homophilic Binding Properties

PropertyCharacteristicReference
Binding DomainEC1 domain [5] [23]
MechanismN-terminal strand swapping [5] [23]
Calcium Requirement0.11-0.26 mM (half-maximal binding) [26]
Binding StrengthHigher than heterophilic interactions [5] [20]

Research findings indicate that cadherin-11 homophilic binding is essential for various cellular processes, including tissue morphogenesis, cell migration, and maintenance of tissue integrity [1] [7]. The specificity of these interactions contributes to the selective adhesion properties of cadherin-11-expressing cells, allowing them to recognize and adhere to cells expressing the same cadherin type [5].

Role of Tryptophan Residues in Adhesive Interface

Tryptophan residues play a crucial role in the adhesive interface of cadherin-11, particularly in the formation and stability of strand-swapped dimers [6]. Unlike type I cadherins that contain a single conserved tryptophan residue (Trp2) in the EC1 domain, type II cadherins such as cadherin-11 possess two conserved tryptophan residues, Trp2 and Trp4, which anchor the swapped strands in the adhesive interface [5] [6].

These tryptophan residues insert into hydrophobic pockets of the partner cadherin molecule, forming the core of the adhesive interface [5]. Nuclear magnetic resonance (NMR) spectroscopy studies have elucidated the specific roles of Trp2 and Trp4 in cadherin-11 dimerization [6]. The monomeric state of cadherin-11, with the A strand and tryptophan side chains packed intramolecularly, exists in equilibrium with partially and fully A-strand-exposed states, in which Trp2 and Trp4 side-chain packing is disrupted [6].

The exchange kinetics between these states are complex, with slow-intermediate exchange between the major state and the partially A-strand-exposed state, and intermediate-fast exchange with the fully A-strand-exposed state [6]. This multistage binding mechanism is essential for the formation of stable adhesive dimers [6] [9].

Mutation studies have demonstrated that substitution of these tryptophan residues significantly impairs cadherin-11 adhesive function [9]. For example, mutation of Trp2 to alanine (W2A) prevents strand swapping and results in substantially reduced cadherin homophilic interactions [9]. Interestingly, W2A mutants exhibit higher average Förster resonance energy transfer (FRET) efficiency compared to wild-type cadherin, indicating that the mutant molecules are positioned closer together but form less stable adhesive complexes [9].

The hydrophobic interactions mediated by these tryptophan residues contribute significantly to the overall strength and specificity of cadherin-11 adhesive bonds [5] [6]. The larger hydrophobic interface in type II cadherins, including cadherin-11, compared to type I cadherins, may account for differences in adhesive properties and functional roles [5].

Heterophilic Interactions with Other Cadherins

Cadherin-11 engages in heterophilic interactions with specific members of the cadherin family, exhibiting varying degrees of binding affinity and specificity [5]. These heterophilic interactions contribute to the complex adhesive properties of cadherin-11 and its functional versatility in different cellular contexts [20].

Among type II cadherins, cadherin-11 shows a clear preference for heterophilic binding to cadherin-8 over all other cadherins [5]. This cadherin-8/cadherin-11 specificity group displays distinct binding profiles that differ from other cadherin groups [5]. Surface plasmon resonance studies have demonstrated that cadherin-11 surfaces bind cadherin-8 with the strongest response, followed by homophilic binding, and comparatively lower binding to other cadherins including cadherin-12, cadherin-20, cadherin-18, and cadherin-22 [5].

The molecular basis for these selective heterophilic interactions lies in the structural features of the EC1 domain [5]. Variable residues at positions 20 and 97, which form a group-specific apposed pair in the strand-swapped dimer, have been identified as major determinants of the compatibility between different cadherin groups [5]. Targeted mutations at these positions can alter the binding specificity of cadherins, converting their heterophilic binding preferences [5].

Interestingly, heterophilic adhesion is not always weaker than homophilic adhesion, as previously thought [20]. Force measurements have shown that in some cases, heterophilic cadherin bonds can be stronger than homophilic bonds [20]. The adhesion energies of homophilic and heterophilic bonds are often similar, with differences that may not be sufficient to drive cell sorting based on thermodynamic preferences alone [20].

Cadherin-11 has also been shown to interact with cadherin-2 (N-cadherin), although the functional significance of this interaction remains to be fully elucidated [24]. These heterophilic interactions may play important roles in tissues where multiple cadherin types are expressed, allowing for complex adhesive relationships between different cell populations [5] [20].

Interactions with Non-Cadherin Proteins

Cadherin-11 interacts with various non-cadherin proteins, expanding its functional repertoire beyond homophilic and heterophilic cadherin-based adhesion [7] [21]. These interactions contribute to cadherin-11's roles in cell signaling, migration, and matrix adhesion [7] [18].

A significant non-cadherin interaction partner of cadherin-11 is the fibronectin-binding proteoglycan syndecan-4 [18]. In focal adhesions, cadherin-11 co-localizes with syndecan-4 and physically interacts with it to promote adhesion to fibronectin [18]. This interaction requires both the extracellular domain of syndecan-4 and the transmembrane and cytoplasmic domains of cadherin-11, revealing an unexpected role for cadherin-11 in cell-matrix adhesion during cell migration [18].

Cadherin-11 also interacts with members of the platelet-derived growth factor receptor (PDGFR) family [21]. Experimental evidence confirms that PDGFR-alpha binding to extracellular cadherin-11 regions increases PDGFR-alpha activity, whereas the interaction between PDGFR-beta and cadherin-11 suppresses the activity of the growth factor receptor [21]. These interactions indicate a crosstalk between cadherin-11 and PDGFRs that affects downstream signaling activities and cellular processes such as proliferation [21].

Table 2: Major Non-Cadherin Interaction Partners of Cadherin-11

Protein PartnerInteraction DomainFunctional OutcomeReference
Syndecan-4Transmembrane and cytoplasmic domainsPromotes adhesion to fibronectin [18]
PDGFR-alphaExtracellular domainIncreases PDGFR-alpha activity [21]
PDGFR-betaExtracellular domainSuppresses PDGFR-beta activity [21]
Beta1-integrinFocal adhesion localizationEnhances cell-matrix adhesion [18]
PaxillinFocal adhesion localizationRegulates focal adhesion dynamics [18]

Additionally, cadherin-11 interacts with beta1-integrin and paxillin in focal adhesions, further supporting its role in cell-matrix interactions [18]. Computational models suggest the existence of another layer of crosstalk between beta-catenin (downstream to cadherin-11) and an ERK inhibitor protein, different from the crosstalk at the receptor level between cadherin-11 and PDGFRs [21].

These diverse interactions with non-cadherin proteins enable cadherin-11 to participate in multiple cellular processes beyond its classical role in cell-cell adhesion, including cell migration, matrix adhesion, and signal transduction [7] [18] [21].

Adhesion Mechanisms

Calcium-Dependent Adhesion Properties

Cadherin-11, like all classical cadherins, exhibits a distinctive dependence on extracellular calcium for its adhesive function [9] [10]. Calcium ions bind to specific sites between the extracellular domains of cadherin-11, rigidifying the structure and enabling trans-junctional homophilic interactions [9]. This calcium dependence is fundamental to the protein's name, as "cadherin" is derived from "calcium-dependent adhesion" [10].

The extracellular domain of cadherin-11 contains multiple calcium-binding pockets located at the interfaces between its five extracellular (EC) domains [9]. Three calcium ions bind to each of these pockets with different affinities, ranging from micromolar to millimolar concentrations [9]. This variable affinity suggests that cadherin-11 can respond dynamically to changes in junctional calcium levels, potentially signaling information about the junctional status to the cell interior [9].

Notably, cadherin-11 demonstrates a significantly higher calcium affinity compared to some other cadherins, with half-maximal binding (KD) occurring at 0.11-0.26 mM calcium, in contrast to N-cadherin (KD approximately 0.7 mM calcium) [26]. This higher calcium affinity could explain different binding properties during activity-dependent transient reduction of extracellular calcium concentration [26].

Calcium binding induces conformational changes in the cadherin-11 extracellular domains, transforming them into a rigid, rod-like structure that is competent for adhesive interactions [9] [10]. In the absence of calcium, the extracellular domains become flexible and unable to support stable adhesive bonds [9]. Chelation of calcium with agents such as EGTA leads to a rapid decrease in FRET efficiency between cadherin molecules, indicating an increase in intermolecular distance and disruption of adhesive interactions [9].

The calcium-dependent properties of cadherin-11 are essential for its function in various cellular processes, including tissue morphogenesis, cell migration, and maintenance of tissue integrity [1] [3]. The differential calcium sensitivity of cadherin-11 compared to other cadherins may contribute to its specific functional roles in different cellular contexts [26].

cis and trans Interactions in Adhesion Complex Formation

Cadherin-11 mediates cell-cell adhesion through two distinct types of interactions: cis interactions between cadherin molecules on the same cell surface and trans interactions between cadherins on opposing cell surfaces [12]. These cis and trans interactions work cooperatively to form stable adhesion complexes and regulate the strength and dynamics of cell-cell adhesion [12].

Trans interactions involve the exchange of N-terminal beta strands between cadherin-11 molecules on opposing cell surfaces, forming strand-swapped dimers as described earlier [5] [12]. These trans dimers constitute the primary adhesive interface between cells [12]. In contrast, cis interactions occur between cadherin-11 molecules on the same cell membrane, leading to lateral clustering and the formation of adhesive plaques [10] [12].

A groundbreaking discovery in cadherin biology is the mutual cooperativity between cis and trans interactions [12]. Single-molecule studies have demonstrated that cis interactions directly increase the stability of trans bonds, and conversely, trans interactions enhance the stability of cis bonds [12]. This cooperativity occurs at the molecular level and suggests that trans dimers are allosterically stabilized by individual cis interactions [12].

The presence of cis interactions results in a remarkable nearly 30-fold increase in trans-binding lifetimes between cadherin extracellular domains [14]. This dramatic stabilization of trans dimers upon activation through the cis interface contributes to the formation of macroscopic adhesion junctions [12]. The mutual cooperativity between cis and trans interactions provides a mechanistic explanation for how relatively weak individual cadherin bonds can collectively create strong macroscopic cell adhesions [12].

The functionality of cadherin-11 relies upon the formation of homodimers through these cis interactions [10]. These homodimeric cadherins create cell-cell adhesion by changing conformation from cis-dimers to trans-dimers [10]. Once the cell-cell adhesion between cadherins present in the cell membranes of two different cells has formed, adherens junctions can then be assembled when protein complexes, typically composed of alpha-catenin, beta-catenin, and gamma-catenin, bind to the cytoplasmic portion of the cadherin [10].

The interplay between cis and trans interactions in cadherin-11 adhesion complexes provides a sophisticated mechanism for regulating adhesive strength and specificity, allowing for dynamic modulation of cell-cell adhesion in response to various physiological stimuli [12] [14].

Strength and Dynamics of Cadherin-11 Mediated Adhesion

Cadherin-11 mediated adhesion exhibits distinct strength and dynamic properties that contribute to its functional versatility in different cellular contexts [13] [26]. The adhesive strength of cadherin-11 junctions is determined by multiple factors, including the density of cadherin molecules at the cell surface, the affinity of homophilic binding interactions, and the association with cytoskeletal components [9] [13].

Static adhesion assays have demonstrated that cadherin-11 expressing cells show dose-dependent binding to surfaces coated with cadherin-11 fusion proteins in the presence of calcium [13]. At optimal coating concentrations, up to 68% of cadherin-11 expressing cells adhere to the substrate, indicating robust adhesive capacity [13]. This adhesion is specific to cadherin-11 homophilic interactions, as no binding is observed to control substrates or with cells lacking cadherin-11 expression [13].

The dynamics of cadherin-11 adhesion are regulated by various mechanisms, including endocytosis of cadherin molecules and modulation of binding affinity through conformational changes [8] [9]. Cadherin-11 undergoes clathrin-mediated endocytosis, which contributes to the disassembly of adhesion complexes during processes such as cell migration [8]. A unique sequence motif, VFEEE, in the cadherin-11 membrane proximal region (amino acid residues 11-15) has been identified as the binding site for clathrin, facilitating cadherin-11 internalization [8].

The strength and dynamics of cadherin-11 adhesion are also influenced by the cytoplasmic domains of the protein [13]. Deletion analysis has shown that the cytoplasmic juxtamembrane domain (JMD) plays a crucial role in regulating intercellular motility without affecting the basic adhesive capacity of cadherin-11 [13]. Cells expressing cadherin-11 with a deleted JMD demonstrate normal adhesive interactions but exhibit a twofold reduction in migratory response compared to cells expressing wild-type cadherin-11 [13].

Interestingly, cadherin-11 has a significantly higher calcium affinity compared to some other cadherins, which affects its binding dynamics during fluctuations in extracellular calcium concentration [26]. This higher calcium affinity (KD at 0.11-0.26 mM calcium) allows cadherin-11 to maintain adhesive interactions under conditions where cadherins with lower calcium affinity might dissociate [26].

The strength and dynamics of cadherin-11 mediated adhesion are thus finely tuned through multiple mechanisms, allowing for precise regulation of cell-cell interactions in various physiological and pathological contexts [9] [13] [26].

Catenin Complex Formation and Cytoskeletal Interactions

p120-Catenin Binding and Regulation

p120-catenin is a critical regulator of cadherin-11 stability and function, binding to the juxtamembrane domain (JMD) of the cadherin cytoplasmic tail [15] [16]. This interaction plays a fundamental role in preventing cadherin endocytosis and degradation, thereby stabilizing cadherin expression at the cell surface and promoting the formation of adherens junctions [15].

The binding of p120-catenin to cadherin-11 involves both "dynamic" and "static" interactions between p120's armadillo (ARM) domain and the cadherin JMD [15]. These interactions include JMD residues that are implicated in clathrin-mediated endocytosis, suggesting that p120-catenin binding physically impedes the interaction of cadherin molecules with the endocytic machinery [15]. This mechanism explains how p120-catenin functions as a "rheostat" that controls cadherin stabilization and assembly into adherens junctions [15].

p120-catenin also regulates cadherin-11 function through its effects on Rho family GTPases, which control actin cytoskeleton dynamics [15]. By interacting with various Rho GTPase regulators and effectors, p120-catenin influences cell adhesion, migration, and morphology [15]. The N-terminal domain of p120-catenin, which is highly regulated by alternative splicing and phosphorylation, is in close proximity to the catenin-binding domain (CBD) and beta-catenin, potentially affecting their interactions with cadherin-11 [15].

Table 3: p120-Catenin Regulation of Cadherin-11

Regulatory MechanismEffect on Cadherin-11Functional OutcomeReference
Binding to JMDPrevents endocytosisStabilizes surface expression [15] [19]
Phosphorylation stateModulates binding affinityRegulates adhesion strength [15]
Rho GTPase regulationAffects cytoskeletal dynamicsInfluences adhesion and migration [15] [13]
Interaction with NumbMediates endocytosis when dephosphorylatedControls cadherin turnover [15]

Interestingly, p120-catenin also plays a role in the early trafficking stages of the cadherin precursor complex [19]. Studies have shown that p120-catenin bound to the cadherin-11 precursor contributes to its anterograde movement from the endoplasmic reticulum to the Golgi complex [19]. Depletion of p120-catenin expression, or blocking its binding to cadherin, increases the accumulation of the precursor in the endoplasmic reticulum while decreasing the localization of mature cadherin at intercellular junctions [19].

The multifaceted regulation of cadherin-11 by p120-catenin highlights the complexity of adherens junction dynamics and the importance of this interaction in maintaining proper cell-cell adhesion and tissue integrity [15] [16] [19].

β-Catenin Recruitment and Signaling

Beta-catenin is a key component of the cadherin-11 adhesion complex, binding to the catenin-binding domain (CBD) in the cytoplasmic tail of cadherin-11 [15] [10]. This interaction serves dual functions: structurally linking cadherin-11 to the actin cytoskeleton via alpha-catenin, and participating in signaling pathways that regulate gene expression and cellular behavior [15] [21].

The recruitment of beta-catenin to cadherin-11 occurs during the formation of adherens junctions and is essential for the stability and function of these adhesive structures [10]. Binding of beta-catenin to the cadherin-11 homodimer increases the stability of the classical cadherin complex [10]. Immunoprecipitation and immunoblotting studies have confirmed that fluorescently labeled cadherin fusion proteins interact with their intracellular binding partner, beta-catenin, indicating that the cadherin-beta-catenin interaction is preserved in experimental models [9].

Beyond its structural role in adherens junctions, beta-catenin participates in signaling pathways that influence cell proliferation, differentiation, and fate determination [21]. Cadherin-11 can modulate these signaling activities by sequestering beta-catenin at the cell membrane, thereby regulating its availability for nuclear translocation and transcriptional activation [21]. Computational models suggest the existence of crosstalk between beta-catenin (downstream to cadherin-11) and an ERK inhibitor protein, indicating complex interactions between adhesion and signaling pathways [21].

The phosphorylation state of beta-catenin plays a crucial role in regulating its function [10]. Phosphorylation of beta-catenin can lead to its dissociation from cadherins, potentially affecting both adhesion strength and signaling activity [10]. This phosphorylation-dependent regulation provides a mechanism for dynamic control of cadherin-11 adhesion and signaling in response to various cellular stimuli [10] [15].

Interestingly, cadherin-11 cleavage by ADAM metalloproteases does not affect binding to beta-catenin and downstream signaling events, suggesting that certain signaling functions of cadherin-11 may be preserved even when its adhesive function is modified [25]. This finding highlights the complex relationship between the structural and signaling roles of the cadherin-11-beta-catenin interaction [25].

α-Catenin and Linkage to Actin Cytoskeleton

Alpha-catenin serves as the primary protein link between cadherin-11 and the actin cytoskeleton, playing a crucial role in the mechanical coupling of adherens junctions to the cellular cytoskeleton [17] [10]. This linkage is essential for the stability of cell-cell adhesions and for the transmission of forces between cells in a tissue [17].

The connection between cadherin-11 and alpha-catenin is mediated by beta-catenin, which binds directly to both the cytoplasmic domain of cadherin-11 and to alpha-catenin [10] [17]. Alpha-catenin, in turn, can interact with actin filaments either directly or through actin-binding proteins such as vinculin, alpha-actinin, and zonula occludens-1 (ZO-1) [17] [4].

The interaction between alpha-catenin and the actin cytoskeleton is dynamic and regulated by various factors, including mechanical force and the conformational state of alpha-catenin [17]. It has been suggested that alpha-catenin does not bind with high affinity to both actin filaments and the cadherin-beta-catenin complex simultaneously [17]. Instead, alpha-catenin may dimerize when not in a molecular complex with beta-catenin and function to regulate actin filament assembly, possibly by competing with the Arp2/3 protein [17].

The cadherin-catenin complex can bind to the actin cytoskeleton either directly or with the help of vinculin [10]. Vinculin is recruited to the adherens junction by the p120-catenin complex, where it takes a role in indirect association with the actin cytoskeleton [10]. The strength of cadherin adhesion can increase by dephosphorylation of p120-catenin and the binding of alpha-catenin and vinculin [10].

The linkage between cadherin-11 and the actin cytoskeleton via alpha-catenin is essential for various cellular processes, including morphogenesis, cell migration, and tissue integrity [1] [7]. Disruption of this linkage can lead to impaired cell-cell adhesion and abnormal tissue architecture [17]. The dynamic nature of this connection allows for the remodeling of adherens junctions during processes such as epithelial-mesenchymal transition and wound healing [4] [17].

Role in Focal Adhesions

Cadherin-11 exhibits a unique and unexpected localization to focal adhesions, structures traditionally associated with cell-matrix rather than cell-cell adhesion [7] [18]. This distinctive property distinguishes cadherin-11 from most other classical cadherins and expands its functional repertoire to include direct participation in cell-matrix interactions [18].

In focal adhesions, cadherin-11 co-localizes with beta1-integrin and paxillin, key components of the focal adhesion complex [18]. This localization has been observed in various cell types, including Xenopus neural crest cells, different mammalian cell lines, and primary human fibroblasts [18]. The presence of cadherin-11 in focal adhesions promotes adhesion to fibronectin, an extracellular matrix protein, enhancing cell-matrix interactions during cell migration [18].

The mechanism by which cadherin-11 promotes adhesion to fibronectin involves its physical interaction with the proteoglycan syndecan-4 [18]. This cadherin-11/syndecan-4 complex requires both the extracellular domain of syndecan-4 and the transmembrane and cytoplasmic domains of cadherin-11 [18]. Through this interaction, cadherin-11 contributes to cell-matrix adhesion during cell migration, revealing an unexpected role for a classical cadherin in processes beyond cell-cell adhesion [18].

Cadherin-11 has been shown to be upregulated during tumor and inflammatory cell invasion, suggesting that its role in focal adhesions may contribute to pathological cell migration [7]. The mechanisms underlying cadherin-11 stimulated cell migration involve both its traditional role in cell-cell adhesion and its novel function in cell-matrix interactions through focal adhesions [7] [18].

Temporal Expression Patterns During Embryogenesis

Cadherin-11 exhibits a highly dynamic and temporally regulated expression pattern throughout embryonic development, with its initial appearance coinciding with critical morphogenetic events. During early embryogenesis, cadherin-11 expression is virtually absent in the earliest developmental stages, with the first detectable expression appearing at the neural plate stage around Hamburger Hamilton stage 7 in chicken embryos [1] [2] [3]. This temporal onset of expression marks the beginning of neural system development and coincides with the establishment of the dorsal-ventral axis.

The expression pattern becomes increasingly complex as embryogenesis progresses. At the neural tube fusion stage (Hamburger Hamilton stage 8), cadherin-11 expression intensifies dramatically in the dorsal neural tube, where it co-localizes with neural crest progenitor markers such as PAX7 [1] [2] [3]. This upregulation occurs precisely at the time when neural crest cells are being specified, suggesting a critical role in this fundamental developmental process. The temporal precision of this expression pattern indicates tight transcriptional control mechanisms that coordinate cadherin-11 expression with specific developmental milestones.

As embryonic development continues, cadherin-11 maintains its expression in migratory neural crest cells during Hamburger Hamilton stages 9-10, but with notable spatial restrictions [2] [3]. The protein becomes concentrated at cell-cell contact sites in premigratory neural crest cells and is maintained during the epithelial-to-mesenchymal transition that enables these cells to become migratory. Temporal analysis reveals that cadherin-11 expression peaks during the active migration phase and subsequently decreases as neural crest cells reach their final destinations and begin differentiation programs.

Neural Crest Expression and Function

Neural crest cells represent one of the most important cell populations expressing cadherin-11 during embryonic development. These multipotent embryonic cells, which give rise to melanocytes, craniofacial bone and cartilage, and the peripheral nervous system, exhibit complex cadherin-11 expression patterns that correlate directly with their developmental functions [1] [2] [4]. The expression of cadherin-11 in neural crest cells is not merely coincidental but represents a functional requirement for proper neural crest development.

Detailed immunohistochemical analysis has revealed that cadherin-11 expression in neural crest cells begins before their migration and is essential for their specification and survival [1] [2] [4]. In chicken embryos, cadherin-11 is first detected in presumptive neural crest cells at the neural plate border region, where it co-localizes with early neural crest markers such as PAX7. The expression becomes more pronounced as these cells undergo specification in the dorsal neural tube, reaching peak levels just prior to the onset of migration.

Functional studies using morpholino-mediated knockdown of cadherin-11 in chicken embryos have demonstrated that this protein is absolutely required for normal neural crest development [2] [4]. Loss of cadherin-11 leads to a significant reduction in the number of properly specified neural crest cells, increased programmed cell death through p53-mediated apoptosis, and defects in subsequent migration. These findings establish cadherin-11 as a critical regulator of neural crest cell survival and specification, functioning upstream of key transcription factors such as SOX9, SOX10, and SNAI2.

The mechanism by which cadherin-11 supports neural crest development involves both cell adhesion and signaling functions [5] [2]. The protein localizes not only to cell-cell contacts but also to focal adhesions, where it interacts with syndecan-4 and other matrix components to regulate cell-substrate adhesion. This dual localization enables cadherin-11 to coordinate both cell-cell and cell-matrix interactions, which are essential for the complex morphogenetic movements that neural crest cells undergo during development.

Mesenchymal Tissue Localization

Cadherin-11 demonstrates a strong and consistent association with mesenchymal tissues throughout embryonic development, establishing it as a definitive mesenchymal marker [6] [7] [8]. Unlike epithelial cadherins such as E-cadherin, which are restricted to epithelial tissues, cadherin-11 expression is specifically associated with mesenchymal morphogenesis and the formation of mesenchymal tissue architectures. This tissue-specific expression pattern reflects the protein's specialized role in mediating mesenchymal cell behaviors and tissue organization.

During limb bud development, cadherin-11 is highly expressed in the mesenchymal condensations that give rise to the skeletal elements [6] [7]. The protein is particularly prominent in areas of active mesenchymal proliferation and differentiation, such as the progress zone of the limb bud and the regions where cartilage and bone primordia are forming. Spatial analysis reveals that cadherin-11 expression is concentrated at sites where mesenchymal cells are undergoing collective cell movements and tissue morphogenesis.

In developing organ systems, cadherin-11 expression is consistently associated with mesenchymal compartments rather than epithelial components [6] [8]. For example, in developing kidneys, the protein is expressed in the mesenchymal components but not in the epithelial tubules. Similarly, in lung development, cadherin-11 is found in the mesenchymal tissue surrounding the branching epithelial tubes but not in the epithelial structures themselves. This tissue-specific distribution pattern establishes cadherin-11 as a reliable marker for mesenchymal cell identity and function.

The functional significance of cadherin-11 in mesenchymal tissues extends beyond simple cell adhesion [9] [10]. Research has demonstrated that cadherin-11 plays active roles in regulating mesenchymal stem cell differentiation and tissue morphogenesis. The protein influences cell fate decisions, promoting differentiation along certain mesenchymal lineages while inhibiting others. This regulatory function is mediated through interactions with signaling pathways such as transforming growth factor beta and Wnt signaling, which are central to mesenchymal development.

Role in Somite Development

Somites represent one of the earliest mesenchymal structures to express cadherin-11 during embryonic development, and the protein plays important roles in somite formation and boundary establishment [11] [12]. During somitogenesis, cadherin-11 expression becomes apparent in the mesenchymal compartment of developing somites, where it contributes to the organization of these segmented structures along the anterior-posterior axis of the embryo. The expression pattern of cadherin-11 in somites is distinct from that of other cadherins, such as N-cadherin, which is more broadly distributed throughout the somite.

Detailed examination of cadherin-11 expression during somite development reveals that the protein is particularly concentrated at somite boundaries, where it may function to maintain the discrete segmental organization of these structures [12]. This boundary localization is functionally significant because proper somite boundaries are essential for the subsequent development of vertebrae, ribs, and associated musculature. The expression of cadherin-11 at these boundaries suggests a role in mediating the cell adhesion and signaling events that maintain somite integrity.

Functional analysis of cadherin-11 in somite development has revealed its importance in regulating cell sorting and tissue organization within these structures [12]. The protein appears to facilitate the segregation of different cell populations within the somite, contributing to the formation of distinct compartments such as the sclerotome and dermomyotome. This sorting function is mediated by the homophilic adhesive properties of cadherin-11, which allow cells expressing similar levels of the protein to preferentially associate with one another.

The role of cadherin-11 in somite development also extends to the regulation of cell migration and differentiation within these structures [11]. As somites mature, cadherin-11 expression becomes more restricted to specific cell populations that will give rise to particular derivatives such as cartilage and bone. This temporal and spatial refinement of expression correlates with the progressive specification of cell fates within the somite and suggests that cadherin-11 may actively participate in these lineage determination processes.

Tissue and Cell-Type Specific Expression

Mesenchymal Stem Cell Expression

Mesenchymal stem cells represent one of the most important adult cell populations expressing cadherin-11, with the protein playing crucial roles in stem cell maintenance, differentiation, and tissue regeneration [9] [13] [10]. In human mesenchymal stem cells, cadherin-11 expression is highly dynamic and responsive to environmental conditions, particularly cell density and differentiation signals. Under low-density culture conditions, cadherin-11 expression is relatively modest, but it increases dramatically as cells reach confluence and begin to establish extensive cell-cell contacts.

The regulation of cadherin-11 expression in mesenchymal stem cells is tightly linked to their differentiation potential and lineage commitment decisions [13] [10] [14]. Research has demonstrated that cadherin-11 is essential for mesenchymal stem cell differentiation along specific lineages, particularly smooth muscle cell differentiation. High-density culture conditions that promote cadherin-11 expression lead to upregulation of smooth muscle cell markers and enhanced contractile function, while knockdown of cadherin-11 prevents this differentiation program even under promoting conditions.

The functional significance of cadherin-11 in mesenchymal stem cells extends beyond simple adhesion to encompass complex signaling functions [9] [10]. The protein activates multiple signaling pathways, including transforming growth factor beta signaling and Rho-associated protein kinase pathways, which are central to mesenchymal stem cell biology. Through these signaling mechanisms, cadherin-11 influences gene expression programs that determine cell fate and functional properties.

Cadherin-11 also plays important roles in regulating the balance between different mesenchymal lineages [15] [16]. Studies have shown that cadherin-11 expression favors osteogenic differentiation while inhibiting adipogenic differentiation, suggesting that the protein functions as a molecular switch that directs mesenchymal stem cells toward bone-forming lineages. This regulatory function has important implications for understanding bone development, regeneration, and age-related bone loss.

Osteoblast and Bone Tissue Expression

Osteoblasts and bone tissue represent perhaps the most well-characterized sites of cadherin-11 expression in adult tissues, with the protein being originally identified as osteoblast-cadherin due to its prominent expression in bone-forming cells [15] [16] [17] [18]. In mature osteoblasts, cadherin-11 is constitutively expressed at high levels and localizes to both cell-cell contacts and focal adhesions, where it serves multiple functional roles in bone formation and maintenance.

The expression pattern of cadherin-11 in bone tissue is highly specific to the osteoblast lineage, with minimal expression in other bone cell types such as osteocytes or osteoclasts [15] [16]. This cell-type specificity reflects the specialized role of cadherin-11 in osteoblast function and bone matrix deposition. Immunohistochemical analysis of bone tissue reveals intense cadherin-11 staining along the surfaces of trabecular and cortical bone, where active osteoblasts are located.

Functional studies using cadherin-11 knockout mice have revealed the critical importance of this protein in bone development and homeostasis [15] [16]. While cadherin-11-deficient mice do not show severe skeletal malformations during development, they do exhibit subtle but significant defects in bone mass and strength. These defects become more pronounced with age, suggesting that cadherin-11 is particularly important for adult bone remodeling and maintenance rather than initial bone formation.

The mechanism by which cadherin-11 influences osteoblast function involves both direct effects on cell adhesion and indirect effects on cell signaling [15] [19]. The protein promotes osteoblast-osteoblast adhesion, which is important for coordinated bone formation activities. Additionally, cadherin-11 activates signaling pathways that regulate osteoblast differentiation and matrix synthesis, including beta-catenin signaling and transforming growth factor beta pathways. These signaling functions help to coordinate the complex cellular activities required for proper bone formation and remodeling.

Synovial Fibroblast Expression

Synovial fibroblasts represent another major site of cadherin-11 expression in adult tissues, with the protein playing fundamental roles in synovial tissue organization and joint function [6] [20] [21] [22]. In normal synovial tissue, cadherin-11 is highly expressed by fibroblast-like synoviocytes and is essential for the formation and maintenance of the synovial lining layer. The protein localizes to cell-cell contacts between synovial fibroblasts and is responsible for the tissue-like organization of these cells into the characteristic synovial lining structure.

The expression of cadherin-11 in synovial fibroblasts is dramatically altered in inflammatory joint diseases, particularly rheumatoid arthritis [6] [20] [21]. In rheumatoid synovium, cadherin-11 expression is significantly upregulated compared to normal tissue, and the protein is found not only in the lining layer but also in the invasive pannus tissue that characterizes this disease. This upregulation correlates with the aggressive, tumor-like behavior of rheumatoid synovial fibroblasts and their ability to invade and destroy cartilage and bone.

Functional analysis has revealed that cadherin-11 actively promotes the invasive behavior of synovial fibroblasts in rheumatoid arthritis [20]. Transfection studies demonstrate that cadherin-11 expression increases the invasive capacity of fibroblasts in matrix invasion assays, while blocking cadherin-11 function reduces invasion. This pro-invasive function requires the intracellular domain of cadherin-11, suggesting that signaling through this domain is essential for the aggressive behavior of rheumatoid synovial tissue.

The role of cadherin-11 in synovial inflammation extends beyond invasion to encompass the production of inflammatory mediators [21] [22]. Engagement of cadherin-11 on synovial fibroblasts induces the secretion of pro-inflammatory cytokines such as interleukin-6, as well as chemokines and other inflammatory factors. This inflammatory function is mediated through activation of mitogen-activated protein kinase and nuclear factor kappa B signaling pathways, which are central to inflammatory gene expression.

Neural Tissue Expression

Neural tissue expression of cadherin-11 represents a more recently appreciated aspect of the protein's distribution and function, with important implications for neural development and neurological disorders [23] [24] [25] [26]. In the developing and adult brain, cadherin-11 is expressed in specific neuronal populations and brain regions, where it contributes to neural circuit formation and synaptic function. The expression pattern is highly region-specific, with particularly prominent expression in areas such as the hippocampus and cortex.

In hippocampal neurons, cadherin-11 expression is developmentally regulated and plays important roles in dendritic development and synaptic function [23] [26]. Research using cadherin-11 knockout mice has revealed that loss of this protein leads to increased dendritic complexity and altered synaptic activity in hippocampal neurons. These changes are associated with alterations in excitatory synaptic markers such as neuroligin-1 and postsynaptic density protein 95, suggesting that cadherin-11 normally functions to regulate synaptic development and function.

The functional significance of cadherin-11 in neural tissue has been highlighted by its association with autism spectrum disorders [23] [24]. Studies of induced pluripotent stem cell-derived neural organoids from individuals with autism have revealed altered cadherin-11 expression patterns, with downregulation of cadherin-11 and compensatory upregulation of cadherin-8. These findings suggest that proper balance of cadherin expression is critical for normal neural development and that dysregulation may contribute to neurodevelopmental disorders.

Cadherin-11 expression in neural tissue also extends to pathological conditions, particularly brain tumors [25]. In glioblastoma, cadherin-11 expression is upregulated and correlates with higher tumor grade and decreased patient survival. The protein is found localized near tumor vasculature and appears to be induced by transforming growth factor beta signaling from endothelial cells. This upregulation contributes to increased tumor cell motility and invasion, suggesting that cadherin-11 may represent a therapeutic target in brain cancer.

Expression in Other Tissues and Organs

Beyond the major sites of expression described above, cadherin-11 is found in numerous other tissues and organs where it serves specialized functions related to mesenchymal biology and tissue organization [27] [28] [29] [30]. In reproductive tissues, cadherin-11 shows particularly interesting expression patterns that are hormonally regulated and functionally significant for reproductive physiology.

In the human endometrium, cadherin-11 expression is tightly regulated during the menstrual cycle and is dramatically upregulated during decidualization [28] [29] [30]. The protein is expressed by endometrial stromal cells and shows peak expression during the secretory phase of the menstrual cycle, when these cells are undergoing transformation into decidual cells in preparation for potential pregnancy. This expression is primarily regulated by progesterone, with estradiol providing synergistic enhancement of progesterone effects.

In placental tissue, cadherin-11 shows complex expression patterns that change during trophoblast differentiation [31] [28]. The protein is expressed by syncytiotrophoblast cells and extravillous cytotrophoblasts but not by villous cytotrophoblasts, suggesting specialized functions in trophoblast populations that have direct contact with maternal tissue. This expression pattern supports a role for cadherin-11 in mediating trophoblast-endometrial interactions during implantation and placental development.

Cardiovascular tissues also express cadherin-11, particularly in smooth muscle cells and during vascular development [32] [9] [10]. In blood vessels, cadherin-11 is important for smooth muscle cell differentiation and contractile function. Studies using cadherin-11 knockout mice have revealed that loss of this protein leads to reduced contractility in vascular smooth muscle, suggesting important roles in cardiovascular physiology. The protein is also involved in pathological processes such as aortic valve calcification, where it contributes to the transformation of valve cells into osteoblast-like cells that deposit calcium.

Regulation of Cadherin-11 Expression

Transcriptional Regulation

The transcriptional regulation of cadherin-11 involves multiple signaling pathways and transcription factors that respond to developmental cues, environmental conditions, and pathological stimuli [9] [10] [33] [34] [35] [36]. One of the most important transcriptional regulators of cadherin-11 is serum response factor, which binds to the cadherin-11 promoter and activates its transcription in response to cellular signals that indicate the need for increased cell adhesion and tissue organization.

Serum response factor-mediated regulation of cadherin-11 is particularly important in mesenchymal stem cells undergoing differentiation toward smooth muscle cell lineages [9] [10]. The activation of serum response factor occurs downstream of Rho-associated protein kinase signaling, creating a positive feedback loop where cadherin-11 engagement leads to increased serum response factor activity, which in turn promotes further cadherin-11 expression. This feedback mechanism helps to stabilize the differentiated state of smooth muscle cells and maintain their contractile phenotype.

Transforming growth factor beta signaling represents another major pathway for transcriptional regulation of cadherin-11 [9] [36]. Transforming growth factor beta activates SMAD2/3 signaling, which leads to increased cadherin-11 transcription through both SMAD-dependent and SMAD-independent mechanisms. This regulation is particularly important in contexts such as trophoblast differentiation and mesenchymal cell activation, where transforming growth factor beta signaling is prominent.

The transcriptional regulation of cadherin-11 also involves interactions with homeobox transcription factors, particularly HOXC8, which has been shown to co-activate cadherin-11 transcription in breast cancer cells [35]. This regulation occurs through the formation of transcriptional complexes that include HOXC8 and interleukin enhancer-binding factor 3, demonstrating the complex network of transcriptional regulators that control cadherin-11 expression in specific cellular contexts.

Epigenetic Regulation and Promoter Methylation

Epigenetic regulation of cadherin-11 through DNA methylation represents a critical mechanism for controlling its expression, particularly in cancer progression and metastasis [37] [38] [39] [40] [41]. The cadherin-11 promoter contains CpG islands that are subject to methylation-mediated silencing, and hypermethylation of these regions leads to transcriptional repression of the gene. This epigenetic silencing has been identified as a key mechanism in cancer metastasis, where loss of cadherin-11 expression promotes invasive behavior.

Studies of paired primary tumors and lymph node metastases have revealed that cadherin-11 promoter hypermethylation occurs preferentially in metastatic cells compared to primary tumor cells [38] [39] [40]. This epigenetic alteration is associated with increased cell motility, invasion, and metastatic potential, establishing cadherin-11 promoter methylation as a metastasis-specific epigenetic event. The methylation-associated silencing of cadherin-11 represents a departure from its normal tumor suppressor function in certain contexts.

The functional consequences of cadherin-11 promoter methylation extend beyond simple loss of expression to include complex effects on cell behavior and signaling [38] [39]. Restoration of cadherin-11 expression in methylated cancer cells leads to decreased proliferation, reduced motility, and altered cell morphology. These effects are mediated through the restoration of normal cell-cell adhesion and the reactivation of tumor suppressor signaling pathways that are normally activated by cadherin-11.

Interestingly, the relationship between cadherin-11 methylation and expression is not always straightforward, as some studies have reported that hypermethylation can be associated with increased rather than decreased expression [37]. This paradoxical relationship highlights the complexity of epigenetic regulation and suggests that additional factors, such as the specific location of methylation sites and the presence of other epigenetic modifications, may influence the functional outcome of DNA methylation.

Post-Transcriptional Regulation

Post-transcriptional regulation of cadherin-11 involves multiple mechanisms that control mRNA stability, translation, and protein localization [42] [43] [44] [45] [46]. One of the most important post-transcriptional regulators is glycogen synthase kinase 3 beta, which regulates cadherin-11 expression through both beta-catenin-dependent and beta-catenin-independent mechanisms. This regulation occurs primarily at the level of mRNA stability and translation rather than transcription.

The three-prime untranslated region of cadherin-11 mRNA plays a crucial role in post-transcriptional regulation [43] [45]. This region is highly conserved across species, suggesting important functional significance, and contains multiple regulatory elements including microRNA binding sites and protein binding domains. The three-prime untranslated region of cadherin-11 has destabilizing properties in cells that normally express the protein, suggesting the presence of negative regulatory mechanisms that limit cadherin-11 accumulation.

MicroRNA-mediated regulation represents another important aspect of cadherin-11 post-transcriptional control [43] [45]. The cadherin-11 three-prime untranslated region contains multiple putative microRNA binding sites, and functional studies using Dicer knockdown have confirmed that microRNAs can regulate cadherin-11 expression. However, this regulation appears to be context-dependent and may not be the primary mechanism by which cadherin-11 levels are controlled under physiological conditions.

Beta-catenin plays a particularly important role in post-transcriptional regulation of cadherin-11, acting through mechanisms that involve both mRNA stability and translation control [43] [45] [47]. Beta-catenin can bind to the cadherin-11 three-prime untranslated region and influence both the stability of the mRNA and its translation into protein. This regulation creates a complex regulatory network where cadherin-11 and beta-catenin mutually influence each other's expression and localization.

Hormonal and Growth Factor Influences

Hormonal regulation of cadherin-11 expression represents one of the most physiologically relevant mechanisms for controlling its activity, particularly in reproductive tissues where steroid hormones drive cyclical changes in gene expression [29] [30]. Progesterone is the primary hormonal regulator of cadherin-11, inducing dramatic increases in both mRNA and protein levels in endometrial stromal cells. This regulation is mediated through progesterone receptor signaling and is essential for the decidualization process that prepares the endometrium for pregnancy.

Estradiol provides important synergistic enhancement of progesterone-induced cadherin-11 expression, although it has little effect on its own [29] [30]. This synergistic interaction between progesterone and estradiol reflects the complex hormonal regulation of endometrial function and demonstrates how multiple hormonal signals can be integrated to achieve precise control of gene expression. The requirement for both hormones for maximal cadherin-11 expression helps to ensure that decidualization occurs only under appropriate hormonal conditions.

Growth factor regulation of cadherin-11 involves multiple signaling pathways that respond to local tissue conditions and cellular needs [9] [48] [49]. Transforming growth factor beta represents one of the most important growth factor regulators, inducing cadherin-11 expression through multiple signaling pathways including SMAD-dependent and SMAD-independent mechanisms. This regulation is particularly important in contexts such as wound healing and tissue remodeling, where transforming growth factor beta signaling is prominent.

Dates

Last modified: 07-20-2023

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